- KI-I2-DMSO: An Improved Microwave-Assisted Selective Oxidation of Alkenes into 1,2-Diketones, ChemistrySelect, 2018, 3(26), 7513-7517
Cas no 96-04-8 (2,3-heptanedione)
2,3-heptanedione structure
Product Name:2,3-heptanedione
CAS No:96-04-8
MF:C7H12O2
MW:128.168982505798
MDL:MFCD00036550
CID:81786
PubChem ID:87570822
Update Time:2024-03-01
2,3-heptanedione Chemical and Physical Properties
Names and Identifiers
-
- 2,3-heptanedione
- Acetylvaleryl
- Valerylacetyl
- NSC 31668
- Heptan-2,3-dione
-
- MDL: MFCD00036550
- Inchi: 1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3
- InChI Key: FJPGAMCQJNLTJC-UHFFFAOYSA-N
- SMILES: O=C(C)C(CCCC)=O
- BRN: 1700989
Computed Properties
- Exact Mass: 128.08400
- Monoisotopic Mass: 128.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: 1
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Yellowish liquid.
- Density: 0.926
- Melting Point: 26.25°C (estimate)
- Boiling Point: 150 ºC
- Flash Point: 45 ºC
- Refractive Index: n20/D 1.415(lit.)
- PSA: 34.14000
- LogP: 1.33470
- FEMA: 2543
- Solubility: Slightly soluble in water, soluble in ethanol.
- Sensitiveness: Sensitive to light
2,3-heptanedione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:3
- Hazard Category Code: R10
- Safety Instruction: S23-S24/25
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
2,3-heptanedione Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,3-heptanedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0422-25ML |
2,3-Heptanedione |
96-04-8 | >98.0%(GC) | 25ml |
¥1250.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106591-5ml |
2,3-heptanedione |
96-04-8 | 97% | 5ml |
¥154.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106591-25ml |
2,3-heptanedione |
96-04-8 | 97% | 25ml |
¥638.90 | 2023-09-02 | |
| TRC | H178245-5g |
2,3-Heptanedione |
96-04-8 | 5g |
$ 60.00 | 2022-06-04 | ||
| TRC | H178245-10g |
2,3-Heptanedione |
96-04-8 | 10g |
$ 95.00 | 2022-06-04 | ||
| abcr | AB126059-5 g |
2,3-Heptanedione, 98%; . |
96-04-8 | 98% | 5g |
€45.60 | 2021-09-16 | |
| abcr | AB126059-25 g |
2,3-Heptanedione, 98%; . |
96-04-8 | 98% | 25g |
€138.50 | 2023-02-05 | |
| abcr | AB126059-100 g |
2,3-Heptanedione, 97%; . |
96-04-8 | 97% | 100g |
€297.50 | 2023-04-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19136-5g |
2,3-Heptanedione, 97+% |
96-04-8 | 97+% | 5g |
¥214.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19136-25g |
2,3-Heptanedione, 97+% |
96-04-8 | 97+% | 25g |
¥800.00 | 2023-03-01 |
2,3-heptanedione Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine , Potassium iodide ; 7 min, 80 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Tetrabutylammonium iodide Catalysts: Iron Solvents: Acetonitrile , Water ; 12 h, 90 °C
Reference
- A Bifunctional Iron Nanocomposite Catalyst for Efficient Oxidation of Alkenes to Ketones and 1,2-Diketones, ACS Catalysis, 2020, 10(8), 4617-4629
Production Method 3
Reaction Conditions
1.1 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Water ; 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 40 °C; 3 h, 40 °C
1.3 Catalysts: 4H-1,2,4-Triazolium, 3-methoxy-1,2,4-triphenyl-, chloride (1:2) , Thiazolium, 5-methoxy-3-(phenylmethyl)-, chloride (1:1) ; 3 h, 2.5 MPa, 90 °C; 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 40 °C; 3 h, 40 °C
1.3 Catalysts: 4H-1,2,4-Triazolium, 3-methoxy-1,2,4-triphenyl-, chloride (1:2) , Thiazolium, 5-methoxy-3-(phenylmethyl)-, chloride (1:1) ; 3 h, 2.5 MPa, 90 °C; 90 °C
Reference
- Process for preparation of 2,3-heptanedione, China, , ,
Production Method 4
Reaction Conditions
Reference
- Method for preparing longicorn sex pheromone 2,3-dione compound and its derivative by reduction and chiral resolution, China, , ,
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
- α-Ethylenic α-alkoxy nitriles, Ann. chim. (Paris) [13], 1956, 1, 475-520
Production Method 7
Reaction Conditions
1.1 Reagents: Mercuric acetate Solvents: Acetone , Water
Reference
- Regiospecific synthesis of α-diones, α,α-dialkoxyketones and α-alkoxy-α-sulfenylated ketones, Tetrahedron, 2000, 56(35), 6541-6548
Production Method 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- A new route to the synthesis of biologically important pelargonic acid derivatives, Izvestiya Akademii Nauk SSSR, 1967, (8), 1796-9
Production Method 9
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
- α-Oxo oxides. IX. Oxides of alkylideneacetones and some other α,β-unsaturated ketones, Zhurnal Obshchei Khimii, 1959, 29, 809-20
Production Method 10
Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
- The preparation of α-hydroxy ketones by oxidation of alkenes with potassium permanganate in aqueous acetone, Synthesis, 1979, (7), 520-1
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 1 h, 45 °C; 4 h, 50 - 60 °C
Reference
- Method for synthesis of 2,3-heptanedione, China, , ,
Production Method 12
Reaction Conditions
Reference
- High-yield acyl anion trapping reactions: syntheses of α-hydroxy ketones and 1,2-diketones, Journal of Organic Chemistry, 1983, 48(7), 1144-6
Production Method 13
Production Method 14
2,3-heptanedione Raw materials
- N-(1-Acetyl-1-penten-1-yl)acetamide
- 2,3-Heptanedione,3-oxime
- 2-Heptanone, 3-chloro-3-(ethylthio)-
- 2-Heptene, (2E)-
- 1-Hepten-3-one, 2-butoxy-
2,3-heptanedione Preparation Products
2,3-heptanedione Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:96-04-8)2,3-Heptanedione;≥98.0%
Order Number:LE14217
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:96-04-8)2,3-heptanedione
Order Number:A846406
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:09
Price ($):176.0
Email:sales@amadischem.com
2,3-heptanedione Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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